Sodium ethylparaben
Overview
Description
Ethylparaben sodium, also known as sodium ethyl para-hydroxybenzoate, is the sodium salt of ethylparaben. Ethylparaben is an ethyl ester of para-hydroxybenzoic acid. This compound is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antifungal and antibacterial properties .
Preparation Methods
Ethylparaben sodium is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with sodium hydroxide to form ethylparaben sodium . Industrial production methods typically involve large-scale esterification and neutralization processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethylparaben sodium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, ethylparaben sodium can hydrolyze back to para-hydroxybenzoic acid and ethanol.
Oxidation: Ethylparaben sodium can be oxidized to form para-hydroxybenzoic acid.
Substitution: The hydroxyl group in ethylparaben sodium can participate in substitution reactions, forming different derivatives.
Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Major products formed include para-hydroxybenzoic acid and its derivatives .
Scientific Research Applications
Ethylparaben sodium is extensively used in scientific research due to its preservative properties. Some applications include:
Chemistry: Used as a standard preservative in various chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to maintain the sterility of samples and culture media.
Medicine: Incorporated in pharmaceutical formulations to extend shelf life and ensure product safety.
Industry: Utilized in the production of cosmetics, personal care products, and food items to inhibit the growth of bacteria and fungi
Mechanism of Action
Ethylparaben sodium exerts its preservative effects by disrupting the cell membrane of microorganisms, leading to the leakage of cellular contents and inhibition of essential enzymatic processes. It interferes with membrane transport processes and inhibits the synthesis of DNA, RNA, and key enzymes such as ATPases and phosphotransferases .
Comparison with Similar Compounds
Ethylparaben sodium is part of the paraben family, which includes compounds like methylparaben, propylparaben, and butylparaben. Compared to its counterparts:
Methylparaben: Has a shorter alkyl chain, making it less lipophilic and slightly less effective against fungi.
Propylparaben: Has a longer alkyl chain, providing greater lipophilicity and stronger antifungal properties.
Butylparaben: Has an even longer alkyl chain, offering the highest lipophilicity and strongest antimicrobial activity among parabens
Ethylparaben sodium is unique due to its balanced lipophilicity and effectiveness, making it a versatile preservative in various applications.
Biological Activity
Sodium ethylparaben, a common paraben derivative, is primarily used as a preservative in cosmetics, pharmaceuticals, and food products. Its biological activity has been the subject of extensive research, focusing on its estrogenic effects, metabolic pathways, and potential toxicity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is a sodium salt of ethylparaben (ethyl p-hydroxybenzoate), which exhibits antimicrobial properties. Its mechanism of action primarily involves inhibiting bacterial growth by disrupting cell membrane integrity. Additionally, this compound can undergo hydrolysis to form p-hydroxybenzoic acid, which is then conjugated and excreted by the body .
Estrogenic Activity
Numerous studies have investigated the estrogenic properties of this compound. Research indicates that it can bind to estrogen receptors, albeit with significantly lower affinity compared to other parabens such as propylparaben. For instance, a study found that this compound exhibited estrogenic activity when incubated with human MCF-7 breast cancer cells, although its potency was approximately 60-fold weaker than propylparaben .
Table 1: Estrogenic Activity Comparison of Parabens
Compound | Estrogenic Activity (Relative Potency) |
---|---|
Propylparaben | 1 (Reference) |
Methylparaben | 0.5 |
This compound | 0.016 |
Metabolism and Toxicokinetics
The metabolism of this compound has been studied in various animal models. In a study involving male Wistar rats, intravenous administration of radiolabeled this compound showed rapid metabolism and excretion, with metabolites such as p-hydroxybenzoic acid detected in urine and bile . The absorption through human skin was reported to be approximately 76.1% after 24 hours of exposure .
Table 2: Metabolic Pathways of this compound
Metabolite | Detection Method | Biological Matrix |
---|---|---|
p-Hydroxybenzoic Acid | High-Performance Liquid Chromatography (HPLC) | Urine |
p-Hydroxyhippuric Acid | HPLC | Urine |
p-Hydroxybenzoyl Glucuronide | HPLC | Bile |
Toxicity Studies
Toxicological assessments have revealed that this compound has a high NOAEL (No Observed Adverse Effect Level) at 1000 mg/kg body weight/day based on repeated-dose toxicity studies . However, concerns regarding reproductive toxicity have been raised, particularly regarding its effects on spermatogenesis and hormonal balance in animal studies .
Case Study: Reproductive Toxicity Assessment
A study conducted under the European Union chemicals legislation evaluated the developmental and reproductive toxicity (DART) of this compound. The findings indicated no observed adverse effects at high doses; however, the authors noted that further research is required to fully understand its potential endocrine-disrupting effects .
Applications in Agriculture
Beyond its use in cosmetics and food preservation, this compound has shown promise in agricultural applications. Research demonstrated its antifungal efficacy against postharvest pathogens like Penicillium spp., suggesting its potential as a safe alternative to synthetic fungicides in fruit preservation .
Properties
CAS No. |
35285-68-8 |
---|---|
Molecular Formula |
C9H10O3.Na C9H10NaO3 |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
sodium;4-ethoxycarbonylphenolate |
InChI |
InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3; |
InChI Key |
HLEKLAHSVAPCPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O.[Na] |
melting_point |
ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C |
Key on ui other cas no. |
35285-68-8 |
physical_description |
White, crystalline hygroscopic powder |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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